(4-Fluoro-2-methoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Fluoro-2-methoxyphenyl)methanamine” is a chemical compound with the CAS Number: 870563-60-3 . It has a molecular weight of 155.17 and its IUPAC name is 4-fluoro-2-methoxybenzylamine . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10FNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3 . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule .
Physical and Chemical Properties Analysis
“this compound” is a liquid with a molecular weight of 155.17 g/mol . It has a topological polar surface area of 35.2 Ų and a complexity of 121 .
Scientific Research Applications
Biased Agonists for Antidepressant Drug Development
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds related to (4-Fluoro-2-methoxyphenyl)methanamine, have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds preferentially activate ERK1/2 phosphorylation over other pathways and have shown robust antidepressant-like activity in preliminary in vivo studies. This class of compounds exhibits high selectivity and favorable pharmacokinetic profiles, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Alzheimer's Disease Research
A selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to this compound, has been utilized in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This research provides insights into the potential role of serotonin receptors in the progression of Alzheimer's disease and cognitive impairment, highlighting the importance of this chemical framework in neurodegenerative disease research (Kepe et al., 2006).
Fluorescent Building Blocks for Chemical Synthesis
A fluorinated masked o-benzoquinone, synthesized from 4-fluoro-2-methoxyphenol, acts as a precursor for the production of various fluorinated compounds. This chemical process demonstrates the utility of this compound related compounds in creating new fluorinated building blocks for further chemical synthesis, potentially leading to the development of new materials or pharmaceuticals (Patrick et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
(4-fluoro-2-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYQGZMPYJPPER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590650 |
Source
|
Record name | 1-(4-Fluoro-2-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870563-60-3 |
Source
|
Record name | 1-(4-Fluoro-2-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.